

(+)-3-(Trifluoroacetyl)camphor synonyms and alternative names.

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Compound of Interest

Compound Name: (+)-3-(Trifluoroacetyl)camphor

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An In-depth Technical Guide to (+)-3-(Trifluoroacetyl)camphor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(+)-3-(Trifluoroacetyl)camphor**, a versatile chiral ketone with significant applications in synthetic organic chemistry. This document details its nomenclature, physicochemical properties, and its pivotal role as a catalyst in asymmetric synthesis, particularly in the formation of chiral epoxides. Experimental workflows and conceptual diagrams are provided to illustrate its practical application in research and development.

Nomenclature and Synonyms

(+)-3-(Trifluoroacetyl)camphor is known by several alternative names and identifiers in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided in Table 1 to facilitate cross-referencing and literature searches.

Table 1: Synonyms and Alternative Names of **(+)-3-(Trifluoroacetyl)camphor**

Synonym/Alternative Name	Source/Context
3-(Trifluoroacetyl)-D-camphor	Common Synonym[1][2]
(1R,4R)-1,7,7-Trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one	IUPAC Name
(1R)-1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo[2.2.1]heptan-2-one	Systematic Name
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(trifluoroacetyl)-, (1R)-	CAS Index Name
Trifluoroacetyl-d-camphor	Common Abbreviation
(+)-3-(Trifluoroacetyl)camphor is a trifluoroacetylated camphor derivative compound.[3][4]	Chemical Class Description

Physicochemical Properties

The distinct stereochemistry and the presence of the trifluoroacetyl group impart unique physical and chemical properties to **(+)-3-(Trifluoroacetyl)camphor**. These properties are critical for its application in asymmetric synthesis and are summarized in Table 2.

Table 2: Physicochemical Properties of **(+)-3-(Trifluoroacetyl)camphor**

Property	Value	Reference
Molecular Formula	$C_{12}H_{15}F_3O_2$	[2] [5]
Molecular Weight	248.24 g/mol	[2] [5]
CAS Number	51800-98-7	[2] [5]
Appearance	Colorless to slightly pink-orange liquid	[2] [3]
Density	1.172 g/mL at 25 °C	[2] [5]
Boiling Point	100-101 °C at 16 mmHg	[3] [5]
Refractive Index	n_{20}/D 1.451	[3] [5]
Optical Rotation	$[\alpha]^{19}/D$ +148° (c = 2.3 in methylene chloride)	[3] [5]
Purity	≥97% to ≥98%	[4] [5]

Synthesis and Purification

While detailed, step-by-step synthesis protocols are often proprietary, the general synthesis of **(+)-3-(Trifluoroacetyl)camphor** involves the acylation of D-camphor.[\[6\]](#)

General Synthesis Reaction

The synthesis is typically achieved through the Claisen condensation of (+)-camphor with an ethyl trifluoroacetate ester in the presence of a strong base, such as sodium hydride.[\[6\]](#) The reaction is followed by an acidic workup.

- Starting Materials: D-Camphor, Ethyl trifluoroacetate[\[6\]](#)
- Base: Sodium hydride[\[6\]](#)
- Solvents: Anhydrous solvents such as diethyl ether or 1,2-dimethoxyethane[\[6\]](#)

Purification

Purification of the crude product is generally accomplished by fractional distillation under reduced pressure to yield the final liquid product.^[3] The purity can be assessed by gas chromatography (GC) and confirmed by spectroscopic methods such as NMR and IR spectroscopy.

Application in Asymmetric Epoxidation

A primary application of **(+)-3-(Trifluoroacetyl)camphor** is its use as a precursor to a chiral dioxirane catalyst for the asymmetric epoxidation of olefins.^[7] This method is highly valued in the pharmaceutical industry for the synthesis of enantiomerically pure compounds.

In-Situ Generation of the Chiral Dioxirane

The active catalytic species, a chiral dioxirane, is generated in situ by the reaction of **(+)-3-(Trifluoroacetyl)camphor** with a powerful oxidizing agent, most commonly potassium peroxymonosulfate (Oxone®).^[8] The reaction is typically performed in a biphasic solvent system with a buffer to maintain the optimal pH for dioxirane formation and stability.

Experimental Workflow: Asymmetric Epoxidation

The following diagram illustrates a typical experimental workflow for the asymmetric epoxidation of an olefin using the **(+)-3-(Trifluoroacetyl)camphor**/Oxone® system.



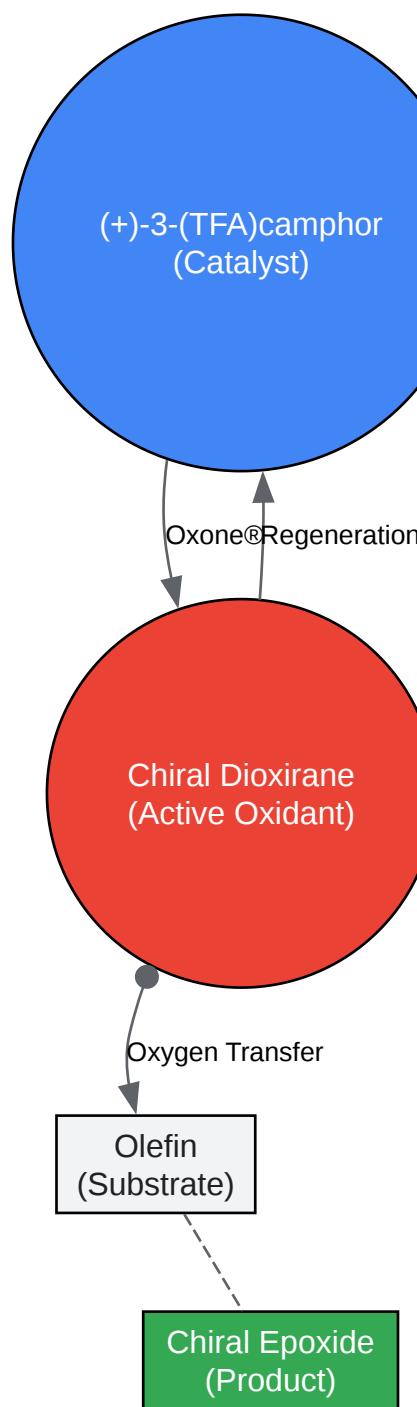
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Caption: Experimental workflow for asymmetric epoxidation.

Catalytic Cycle

The catalytic cycle for the dioxirane-mediated epoxidation is initiated by the formation of the dioxirane from the ketone and Oxone®. This highly reactive three-membered ring then

transfers an oxygen atom to the olefin, regenerating the starting ketone catalyst.



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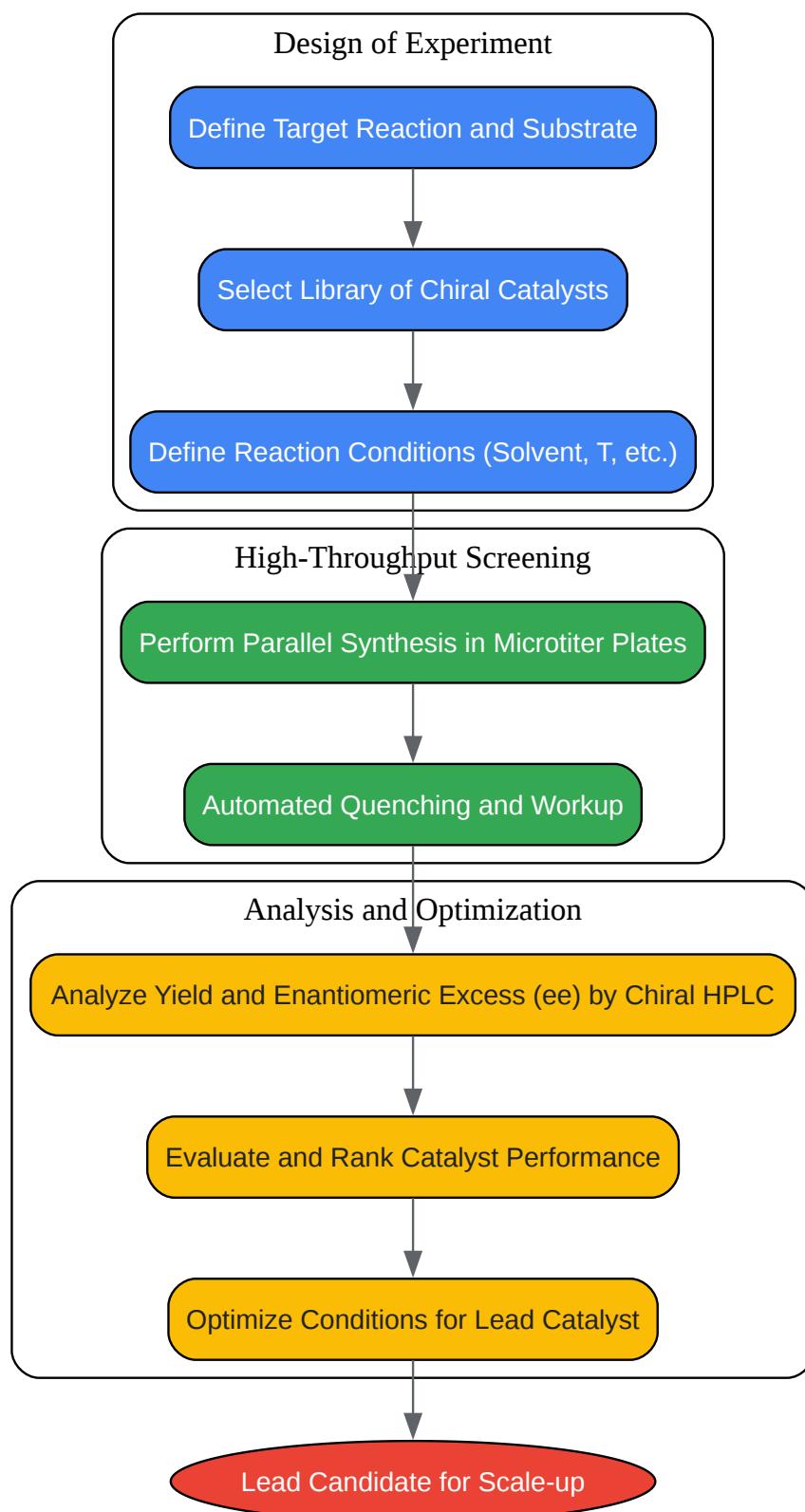
Caption: Catalytic cycle of asymmetric epoxidation.

Role in Drug Development

Chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The use of chiral catalysts like **(+)-3-(Trifluoroacetyl)camphor** is integral to the efficient synthesis of single-enantiomer drug candidates.

Chiral Catalyst Screening Workflow

The development of a new asymmetric synthesis often involves screening a library of chiral catalysts to identify the one that provides the highest yield and enantioselectivity for a particular transformation. A generalized workflow for such a screening process is depicted below.

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Caption: Workflow for chiral catalyst screening.

Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activity or cytotoxicity of **(+)-3-(Trifluoroacetyl)camphor**. Research on the biological effects of camphor and its derivatives is ongoing, with some studies indicating potential antimicrobial and other therapeutic properties for various camphor-related compounds.^{[9][10]} However, dedicated studies on the trifluoroacetylated derivative are required to ascertain its specific biological profile. One source suggests that 3-Trifluoroacetyl-D-camphor acts as a ligand that binds to the quinine site on the mitochondrial membrane and may have synergistic effects with metal chelates in cancer treatments.^{[11][12]} It is also described as a phosphorescent compound that can be used as a probe for determining mitochondrial membrane potential.^{[11][12]}

Conclusion

(+)-3-(Trifluoroacetyl)camphor is a valuable and highly effective chiral auxiliary in modern organic synthesis. Its ability to facilitate asymmetric epoxidations through the in-situ generation of a chiral dioxirane makes it an indispensable tool for the synthesis of enantiomerically pure molecules, which are crucial in the development of new pharmaceuticals. The data and workflows presented in this guide are intended to provide researchers and drug development professionals with a thorough understanding of this important chemical entity and to facilitate its application in their research endeavors.

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